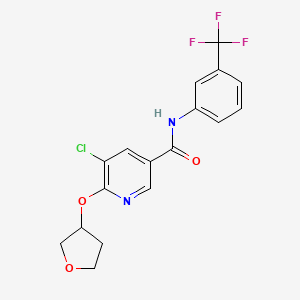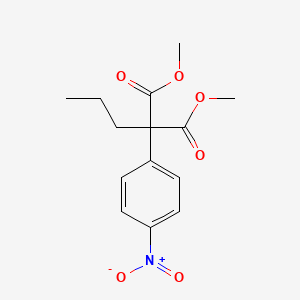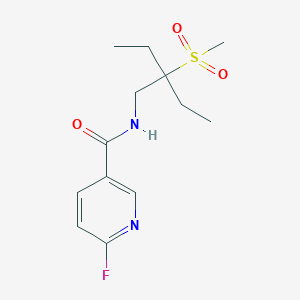![molecular formula C16H18FN3O3 B2841422 8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923690-30-6](/img/structure/B2841422.png)
8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It likely belongs to the class of compounds known as spirocyclic compounds, which are characterized by two or more rings sharing a single atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as spirotetramat have been synthesized using multi-step reaction sequences including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a spirocyclic structure, given the presence of the term ‘spiro’ in its name. Spirocyclic compounds are characterized by two or more rings sharing a single atom .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on synthesizing and analyzing the crystal structures of compounds with structural similarities to 8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. These studies provide insights into the compound's chemical behavior and potential functionalities:
Design and Crystal Structures of Compounds with 3,4,5-Trimethoxybenzyl Group : Compounds synthesized by reacting 3,4,5-trimethoxybenzaldehyde with 6,10-dioxaspiro[4.5]decane-7,9-dione demonstrate the ability to form complex crystal structures, providing a basis for understanding the structural characteristics and potential chemical reactivity of similar spirocyclic compounds (Zeng, Wang, & Jiang, 2018).
Synthesis and Crystal Structures of New Oxaspirocyclic Compounds : The study on oxaspirocyclic compounds reveals their crystallographic analysis and highlights the importance of intramolecular interactions in determining the molecular and crystal structure, which could be relevant for the design of related spirocyclic derivatives (Jiang & Zeng, 2016).
Chemical Properties and Interactions
Investigations into the supramolecular outcomes of specific modifications, such as fluorination, provide insights into the effects of such changes on the molecular interactions and potential utility of the compound:
- Impact of Fluorination on Cyclohexane-5-spirohydantoin Derivatives : The study on fluorinated derivatives of cyclohexane-5-spirohydantoin, similar in structure to this compound, highlights how fluorination affects intermolecular interactions. This could suggest applications in materials science or drug design due to enhanced molecular interactions (Simić et al., 2021).
Potential Applications
The research suggests potential applications of structurally related compounds in various fields, including materials science, pharmacology, and organic synthesis:
- N-Halamine-coated Cotton for Antimicrobial and Detoxification Applications : The synthesis of an N-halamine precursor with a structure incorporating elements similar to this compound demonstrates applications in creating antimicrobial surfaces. This study indicates potential uses in healthcare and environmental detoxification (Ren et al., 2009).
Properties
IUPAC Name |
8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-11(21)19-8-6-16(7-9-19)14(22)20(15(23)18-16)10-12-2-4-13(17)5-3-12/h2-5H,6-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXULPQJQGMOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2841339.png)
![ethyl 4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2841340.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/no-structure.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2841348.png)

![3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841354.png)


![4-(4-chlorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2841359.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841360.png)
![9,10-Dimethoxy-2,4,6,7-tetrahydro-[1,3]oxazino[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B2841361.png)
